
2,3,4-Trichloropyridine-5-boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4-Trichloropyridine-5-boronic acid pinacol ester is a chemical compound with the molecular formula C11H13BCl3NO2 and a molecular weight of 308.4 g/mol . It is a boronic ester derivative of pyridine, characterized by the presence of three chlorine atoms at positions 2, 3, and 4 on the pyridine ring and a boronic acid pinacol ester group at position 5 . This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Trichloropyridine-5-boronic acid pinacol ester typically involves the borylation of 2,3,4-trichloropyridine. One common method is the palladium-catalyzed cross-coupling reaction of 2,3,4-trichloropyridine with bis(pinacolato)diboron in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of automated systems for reagent addition and product isolation also enhances the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
2,3,4-Trichloropyridine-5-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction with aryl or vinyl halides to form carbon-carbon bonds.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using acidic conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol.
Protodeboronation: Common reagents include acids such as hydrochloric acid or sulfuric acid.
Major Products Formed
Suzuki-Miyaura Coupling: The major products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Protodeboronation: The major product is 2,3,4-trichloropyridine.
Scientific Research Applications
2,3,4-Trichloropyridine-5-boronic acid pinacol ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3,4-Trichloropyridine-5-boronic acid pinacol ester in chemical reactions involves the formation of a boronate complex, which undergoes transmetalation with a palladium catalyst. This is followed by reductive elimination to form the desired product . The molecular targets and pathways involved in its biological applications are still under investigation, but it is believed to interact with specific enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-Trichlorophenylboronic acid pinacol ester
- 2-Fluoropyridine-5-boronic acid pinacol ester
- 3-Pyridineboronic acid pinacol ester
Uniqueness
2,3,4-Trichloropyridine-5-boronic acid pinacol ester is unique due to the presence of three chlorine atoms on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
CAS No. |
2121514-82-5 |
|---|---|
Molecular Formula |
C11H13BCl3NO2 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
2,3,4-trichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C11H13BCl3NO2/c1-10(2)11(3,4)18-12(17-10)6-5-16-9(15)8(14)7(6)13/h5H,1-4H3 |
InChI Key |
IXVGBWPWDNVSLR-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C(=C2Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


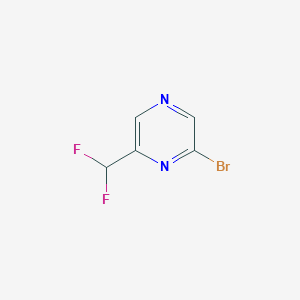
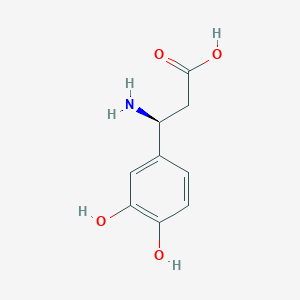
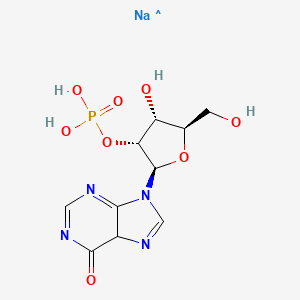
![Benzofuro[2,3-b]pyridine](/img/structure/B12332454.png)
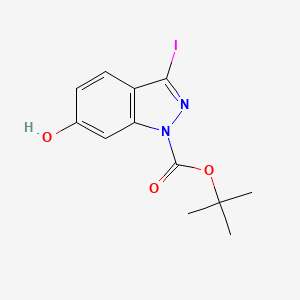
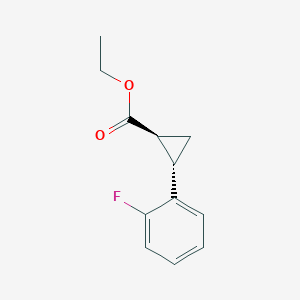

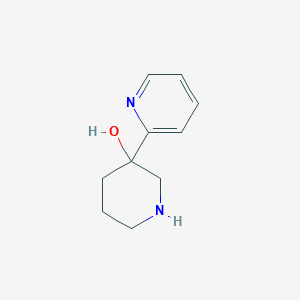
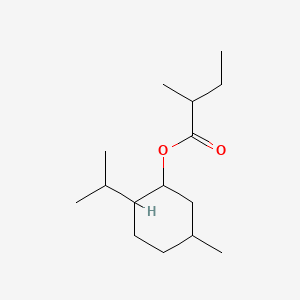

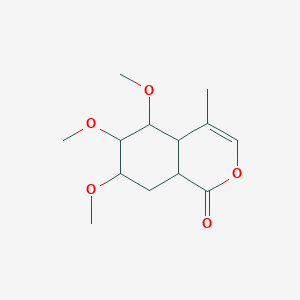
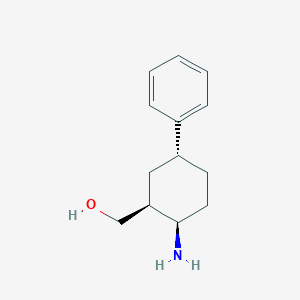

![Methyl 3-[Hydroxy[4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylate](/img/structure/B12332527.png)
